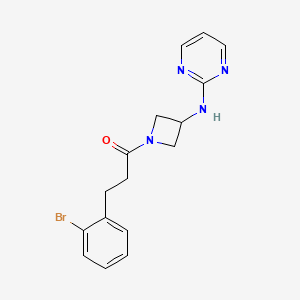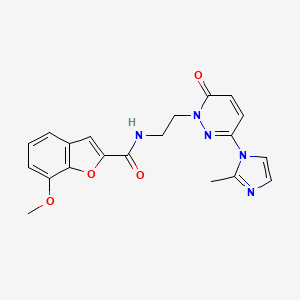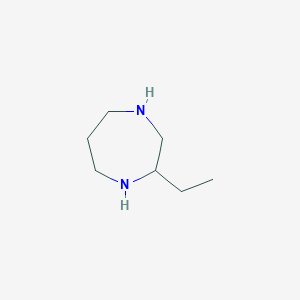
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide is a complex organic compound used in various scientific research fields due to its unique chemical properties. Known for its potential in medicinal chemistry, this compound has garnered attention for its promising applications in drug development and biochemical studies.
Mécanisme D'action
Target of Action
Similar compounds have been found to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition or activation of the target, resulting in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and viral replication . The compound may interact with these pathways, leading to downstream effects such as the modulation of immune responses or the inhibition of viral replication.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability . The compound’s ADME properties can significantly impact its bioavailability, determining the concentration of the drug that reaches the target site in the body.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects can result in changes in cellular function and overall health outcomes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide typically involves a multi-step synthetic process The synthesis often starts with the iodination of benzamide
Reaction conditions usually involve:
Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction temperatures ranging from room temperature to about 100°C.
Industrial Production Methods
Industrial production of this compound may involve more cost-effective and scalable methods:
Continuous flow chemistry for large-scale synthesis.
Microwave-assisted synthesis to reduce reaction time and improve yield.
Catalysis using transition metals to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: : Where the compound is exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically involving reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions where different groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: : Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: : Often performed in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: : Generally requires the use of strong bases or acidic catalysts to facilitate the reaction.
Major Products Formed
The primary products of these reactions are various derivatives of the original compound, each with modified functional groups that confer different chemical properties. These derivatives are often investigated for their potential biological activities.
Applications De Recherche Scientifique
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide has a range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological molecules, providing insights into cell function and signaling pathways.
Medicine: : Explored for potential therapeutic uses, particularly in targeting specific cellular pathways associated with diseases.
Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Differing by the substitution of the ethyl group with a methyl group.
N-(4-((4-(isopropylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Featuring an isopropyl group instead of an ethyl group.
Uniqueness
The unique substitution pattern in N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide imparts distinctive chemical and biological properties. Its specific interaction with molecular targets makes it a valuable tool in research and potential therapeutic applications. Compared to similar compounds, the ethylamino group may confer greater stability or affinity in certain biological contexts.
Propriétés
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-15-10-8-14(9-11-15)24-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQADBUOGUYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)
![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)
